

# Analytical techniques for FR-146687 characterization (HPLC, NMR)

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Compound of Interest		
Compound Name:	FR-146687	
Cat. No.:	B611312	Get Quote

# Application Note: Analytical Characterization of FR-146687

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and methodologies for the analytical characterization of **FR-146687** (also known as FK 687) using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. **FR-146687** is a selective, orally active 5α-reductase inhibitor with a molecular formula of C<sub>33</sub>H<sub>37</sub>NO<sub>4</sub> and a molecular weight of 511.65[1].

# High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is a fundamental technique for determining the purity of a drug substance and quantifying impurities. A reverse-phase HPLC (RP-HPLC) method is recommended for **FR-146687** due to its molecular structure.

## **Experimental Protocol: RP-HPLC**

This protocol outlines a gradient RP-HPLC method for the analysis of FR-146687.

#### 1.1.1 Instrumentation and Materials:



- HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
- Analytical column: C18, 250 mm x 4.6 mm, 5 μm particle size.
- Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
- Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
- Sample Diluent: Acetonitrile/Water (50:50 v/v).
- FR-146687 reference standard and sample.

#### 1.1.2 Sample Preparation:

- Accurately weigh and dissolve the FR-146687 standard/sample in the sample diluent to a final concentration of 1.0 mg/mL (stock solution).
- Further dilute the stock solution with the sample diluent to a working concentration of 50  $\mu g/mL$ .
- Filter the final solution through a 0.45 μm syringe filter before injection.

#### 1.1.3 Chromatographic Conditions:

• Flow Rate: 1.0 mL/min

Injection Volume: 10 μL

Column Temperature: 30°C

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• Detection Wavelength: 210 nm

Run Time: 25 minutes

Gradient Elution Program:



Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	60	40
15.0	10	90
20.0	10	90
20.1	60	40

| 25.0 | 60 | 40 |

### **Data Presentation: HPLC Results**

The following table summarizes hypothetical data for a typical analysis of an **FR-146687** sample.

Parameter	Value	Acceptance Criteria
Retention Time (RT)	14.25 min	± 2% of Reference
Purity (% Area)	99.6%	≥ 99.0%
Tailing Factor	1.1	≤ 1.5
Theoretical Plates	> 5000	≥ 2000

# Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is an essential technique for the unambiguous structural confirmation of **FR-146687**. A suite of 1D and 2D NMR experiments is used to assign the proton (¹H) and carbon (¹³C) signals and confirm the compound's covalent structure.

## **Experimental Protocol: NMR Spectroscopy**

#### 2.1.1 Instrumentation and Materials:

NMR Spectrometer (e.g., 400 MHz or higher).



- 5 mm NMR tubes.
- Deuterated solvent: Chloroform-d (CDCl<sub>3</sub>) with 0.03% Tetramethylsilane (TMS).
- FR-146687 sample (~5-10 mg).

#### 2.1.2 Sample Preparation:

- Accurately weigh approximately 5-10 mg of the FR-146687 sample.
- Dissolve the sample in ~0.7 mL of CDCl₃ in a clean vial.
- Transfer the solution to a 5 mm NMR tube.

#### 2.1.3 NMR Experiments:

- ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of all hydrogen atoms.
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
- 2D COSY (Correlation Spectroscopy): Identify proton-proton (¹H-¹H) spin-spin coupling networks.
- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate directly attached protoncarbon pairs (<sup>1</sup>H-<sup>13</sup>C).
- 2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons.

### **Data Presentation: NMR Chemical Shifts**

The following table presents hypothetical, characteristic chemical shifts for **FR-146687** based on its steroid-like core structure.

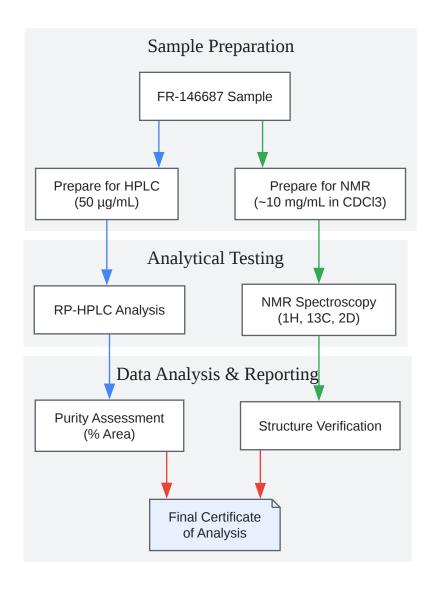


Nucleus	Hypothetical Chemical Shift (δ) ppm	Description
¹H	7.0 - 8.0	Aromatic Protons
<sup>1</sup> H	3.5 - 4.5	Protons adjacent to heteroatoms (N, O)
<sup>1</sup> H	0.8 - 2.5	Aliphatic/Steroidal Ring Protons
13C	160 - 175	Carbonyl Carbons (e.g., amide, ester)
13C	120 - 140	Aromatic Carbons
13 <b>C</b>	10 - 60	Aliphatic/Steroidal Ring Carbons

## Visualized Workflows and Pathways Analytical Characterization Workflow

The following diagram illustrates the logical workflow for the complete characterization of an **FR-146687** sample.







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### References

- 1. medchemexpress.com [medchemexpress.com]
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